molecular formula C17H23N3O B5290726 (3S,4R)-3-methoxy-1-[(6-methylquinolin-5-yl)methyl]piperidin-4-amine

(3S,4R)-3-methoxy-1-[(6-methylquinolin-5-yl)methyl]piperidin-4-amine

Cat. No.: B5290726
M. Wt: 285.4 g/mol
InChI Key: GTFHNLTXTYTSCU-WBVHZDCISA-N
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Description

(3S,4R)-3-methoxy-1-[(6-methylquinolin-5-yl)methyl]piperidin-4-amine is a complex organic compound that features a piperidine ring substituted with a methoxy group and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-3-methoxy-1-[(6-methylquinolin-5-yl)methyl]piperidin-4-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Methoxy Group: This step often involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the Quinoline Moiety: This can be done through a nucleophilic substitution reaction where the piperidine derivative reacts with a quinoline-based electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3-methoxy-1-[(6-methylquinolin-5-yl)methyl]piperidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The quinoline moiety can be reduced under specific conditions to form a dihydroquinoline derivative.

    Substitution: The piperidine ring can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of N-alkyl or N-acyl piperidine derivatives.

Scientific Research Applications

(3S,4R)-3-methoxy-1-[(6-methylquinolin-5-yl)methyl]piperidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3S,4R)-3-methoxy-1-[(6-methylquinolin-5-yl)methyl]piperidin-4-amine involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to neurotransmitter receptors in the brain.

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Pathways: Modulation of signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of the piperidine and quinoline moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(3S,4R)-3-methoxy-1-[(6-methylquinolin-5-yl)methyl]piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-12-5-6-16-13(4-3-8-19-16)14(12)10-20-9-7-15(18)17(11-20)21-2/h3-6,8,15,17H,7,9-11,18H2,1-2H3/t15-,17+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFHNLTXTYTSCU-WBVHZDCISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N=CC=C2)CN3CCC(C(C3)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(C=C1)N=CC=C2)CN3CC[C@H]([C@H](C3)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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